molecular formula C7H14N2O3 B556240 L-Leucine, N-(aminocarbonyl)- CAS No. 26117-20-4

L-Leucine, N-(aminocarbonyl)-

Cat. No. B556240
CAS RN: 26117-20-4
M. Wt: 174.2 g/mol
InChI Key: JUIBQJHHPDRAGP-YFKPBYRVSA-N
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Description

L-Leucine, N-(aminocarbonyl)-, also known as Leucine, is an essential branched-chain amino acid (BCAA) that is used in the biosynthesis of proteins . It has a molecular formula of C7H14N2O3 and a molecular weight of 174.2 g/mol.


Synthesis Analysis

The synthesis of L-Leucine, N-(aminocarbonyl)-, has been studied extensively. One study describes a scalable synthesis of L-leucine-N-carboxyanhydride, which is relevant in the synthesis of well-defined oligopeptides . Another study discusses the effectiveness of leucine on muscle protein synthesis, lean body mass, and leg lean mass accretion in older people .


Molecular Structure Analysis

Leucine is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid . A study on the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry provides insights into the molecular structure of these isomers .


Chemical Reactions Analysis

Leucine plays a unique signaling role in skeletal muscle and adipose tissue, as well as other cell types, including placental cells . It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway, and also enhances energy homeostasis through augmenting mitochondrial biogenesis and fatty acid oxidation .


Physical And Chemical Properties Analysis

Leucine is a nutritionally essential branched-chain amino acid (BCAA) in animal nutrition. It is usually one of the most abundant amino acids in high-quality protein foods .

Scientific Research Applications

Enzymatic Activity and Protein Digestion

Leucine aminopeptidase activity is pivotal in protein digestion, where it aids in hydrolyzing L-leucyl peptides. This enzyme is ubiquitous across human tissues, with notable activity in the duodenum, kidney, and liver. Its function extends to the terminal phases of protein digestion, emphasizing its critical role in the metabolic breakdown and utilization of proteins (Rutenburg, Goldbarg, & Pineda, 1958).

Protein Synthesis Enhancement

Research demonstrates that leucine supplementation in a low-protein mixed macronutrient beverage can significantly enhance myofibrillar protein synthesis in young men. This finding is crucial for the development of dietary supplements aimed at promoting muscle anabolism, highlighting leucine's role in stimulating protein synthesis through dietary interventions (Churchward-Venne et al., 2014).

Metabolic Regulation and Insulin Secretion

Leucine's involvement in insulin secretion from pancreatic beta cells underscores its metabolic significance. By acting as a metabolic fuel and an allosteric activator of glutamate dehydrogenase, leucine enhances glutaminolysis, which in turn influences insulin secretion. This multifaceted role illustrates leucine's capacity to regulate gene transcription, protein synthesis, and ultimately, glycemic control in type 2 diabetes (Yang, Chi, Burkhardt, Guan, & Wolf, 2010).

Enhancement of l-Leucine Production

In an industrial context, metabolic engineering approaches have been applied to enhance L-leucine production . By manipulating metabolic pathways in microorganisms like Corynebacterium glutamicum, researchers have successfully increased the yield of L-leucine, showcasing the potential for biotechnological applications to meet market demand for this essential amino acid (Wang et al., 2020).

Role in Translation Initiation and Muscle Anabolism

Leucine is unique among branched-chain amino acids in its ability to stimulate protein synthesis in skeletal muscle , acting through a rapamycin-sensitive pathway. This process involves enhancing phosphorylation of key factors involved in the translation initiation, further illustrating leucine's critical role in muscle protein metabolism and potential therapeutic applications for muscle wasting conditions (Anthony et al., 2000).

Safety And Hazards

Leucine is generally safe for use, but it may not be safe for people who are pregnant, breastfeeding, or have certain health conditions, such as maple syrup urine disease . In case of exposure, it is recommended to rinse with plenty of water and seek medical attention .

Future Directions

Leucine and its metabolites hold great promise to enhance the growth and health of animals (including humans, birds, and fish). More studies are necessary to assess the effects of leucine supplementation in already-obese subjects . The results from these studies may provide a new insight into therapeutics targeting both LAT1 and leucine sensor .

properties

IUPAC Name

(2S)-2-(carbamoylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIBQJHHPDRAGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356768
Record name L-Leucine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine, N-(aminocarbonyl)-

CAS RN

26117-20-4
Record name L-Leucine, N-(aminocarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(carbamoylamino)-4-methylpentanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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